molecular formula C7H13NO B13628729 2-Isocyanato-2-methylpentane

2-Isocyanato-2-methylpentane

Cat. No.: B13628729
M. Wt: 127.18 g/mol
InChI Key: FIYUGTLHBRHIKJ-UHFFFAOYSA-N
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Description

2-Isocyanato-2-methylpentane is an organic compound that belongs to the chemical class of isocyanates. It is widely used in the chemical industry as a building block for polyurethane production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanato-2-methylpentane can be synthesized through the reaction of 2-methylpentan-2-amine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

2-methylpentan-2-amine+phosgeneThis compound+hydrogen chloride\text{2-methylpentan-2-amine} + \text{phosgene} \rightarrow \text{this compound} + \text{hydrogen chloride} 2-methylpentan-2-amine+phosgene→this compound+hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene, which is synthesized from carbon monoxide and chlorine. The reaction with diamines forms diisocyanates and hydrogen chloride. The process is carefully monitored to manage the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-2-methylpentane undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Polymerization: Reacts with polyols to form polyurethanes.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions:

    Alcohols: Used in the formation of urethanes.

    Polyols: Used in the production of polyurethanes.

    Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2-Isocyanato-2-methylpentane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various polymers and materials.

    Biology: Investigated for its potential use in biomaterials and tissue engineering.

    Medicine: Explored for its potential in drug delivery systems and medical devices.

    Industry: Widely used in the production of polyurethanes, which are utilized in coatings, adhesives, foams, and elastomers

Mechanism of Action

The mechanism of action of 2-Isocyanato-2-methylpentane involves its reactivity with nucleophiles, such as alcohols and amines. The isocyanate group (N=C=O) reacts with hydroxyl groups to form urethanes and with amines to form ureas. These reactions are fundamental in the formation of polyurethanes and other related materials .

Comparison with Similar Compounds

    Hexamethylene diisocyanate: Used in the production of polyurethanes with different properties.

    Isophorone diisocyanate: Known for its use in high-performance coatings.

    Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.

    Toluene diisocyanate: Commonly used in flexible polyurethane foams.

Uniqueness: 2-Isocyanato-2-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties. Its use in specialized applications, such as the production of certain types of polyurethanes, sets it apart from other isocyanates .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-isocyanato-2-methylpentane

InChI

InChI=1S/C7H13NO/c1-4-5-7(2,3)8-6-9/h4-5H2,1-3H3

InChI Key

FIYUGTLHBRHIKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)N=C=O

Origin of Product

United States

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